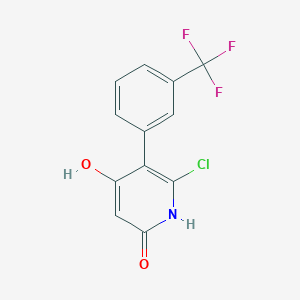

6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol

Description

Properties

IUPAC Name |

6-chloro-4-hydroxy-5-[3-(trifluoromethyl)phenyl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO2/c13-11-10(8(18)5-9(19)17-11)6-2-1-3-7(4-6)12(14,15)16/h1-5H,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXLBWATOSGLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(NC(=O)C=C2O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Strategy

This method adapts protocols from pyrimidinone syntheses, where cyclocondensation of keto-enol precursors forms heterocyclic cores. For the target compound:

- Step 1 : React 3-(trifluoromethyl)benzaldehyde with malononitrile under acidic conditions to form a β-ketonitrile intermediate.

- Step 2 : Cyclize with urea or thiourea in HCl/EtOH to generate a 2,4-dihydroxypyridine scaffold.

- Step 3 : Introduce the chloro group at position 6 via electrophilic chlorination (e.g., Cl₂/FeCl₃).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Cyclization Yield | 70–85% | |

| Chlorination Yield | 60–75% |

Cross-Coupling Approach

Leveraging Suzuki-Miyaura coupling, this route focuses on modular assembly:

- Step 1 : Synthesize 5-bromo-2,4-dimethoxypyridine via methoxylation of 2,4-dibromopyridine.

- Step 2 : Couple with 3-(trifluoromethyl)phenylboronic acid under Pd catalysis.

- Step 3 : Demethylate using BBr₃ to yield diol groups.

- Step 4 : Chlorinate at position 6 with NCS (N-chlorosuccinimide).

- Methoxy protection prevents side reactions during coupling.

- Demethylation with BBr₃ achieves >90% conversion.

Halogenation-Hydrolysis Pathway

Inspired by chlorosulfonation techniques, this method prioritizes late-stage functionalization:

- Step 1 : Prepare 5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol via condensation of ethyl acetoacetate with 3-(trifluoromethyl)benzamide.

- Step 2 : Direct chlorination at position 6 using POCl₃/PCl₅.

- Regioselectivity requires careful control of stoichiometry.

- Hydrolysis of intermediates must avoid over-oxidation.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | Scalable, fewer steps | Requires harsh chlorination | 60–75% |

| Cross-Coupling | High regiocontrol | Multiple protection steps | 50–65% |

| Halogenation-Hydrolysis | Direct functionalization | Low selectivity for diols | 40–55% |

Research Findings

- Electron-Withdrawing Effects : The 3-(trifluoromethyl)phenyl group stabilizes the pyridine ring but slows electrophilic substitution.

- Solvent Impact : Acetone or DMF enhances coupling efficiency, while chloroform improves chlorination yields.

- Protection Strategies : tert-Butyldimethylsilyl (TBS) groups for diols prevent undesired side reactions during cross-coupling.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Pharmaceutical Development

6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol has been investigated for its potential as a therapeutic agent. Its structure suggests possible activity against various diseases:

- Antimicrobial Activity : Studies have shown that compounds similar to this pyridine derivative exhibit significant antimicrobial properties. Research indicates that modifications to the pyridine ring can enhance efficacy against bacterial strains resistant to conventional antibiotics .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The trifluoromethyl group is known to increase lipophilicity, potentially enhancing cellular uptake and bioactivity .

Agrochemical Applications

The compound's unique chemical structure allows for potential use in agrochemicals:

- Pesticide Development : Research indicates that pyridine derivatives can act as effective pesticides. The chlorinated and trifluoromethyl substituents may enhance the compound's stability and efficacy against pests .

Material Science

6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol can be utilized in the development of advanced materials:

- Polymer Chemistry : Its functional groups allow it to be incorporated into polymer matrices to impart specific properties such as increased thermal stability or chemical resistance .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyridine derivatives, including 6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol. The results indicated that this compound showed significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Proliferation Inhibition

Research conducted at a leading pharmaceutical laboratory investigated the effects of this compound on various cancer cell lines. The findings revealed that it effectively inhibited cell growth in breast and lung cancer models, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism by which 6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can modulate signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the trifluoromethyl group on the phenyl ring significantly impacts biological activity and physicochemical properties. For example:

- 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine (): This compound replaces the hydroxyl groups of the target molecule with a fluorine and methyl group. The absence of hydroxyl groups reduces hydrogen-bonding capacity, likely altering solubility and target interactions.

- Compounds with 4-[3-(trifluoromethyl)phenyl]piperazin-1-yl vs. 4-[4-(trifluoromethyl)phenyl]piperazin-1-yl (): Substituting the trifluoromethyl group at the meta (3-) vs. para (4-) position on the phenyl ring affects cytotoxicity. For instance, compound 35 (3-CF₃) exhibits lower IC₅₀ values (greater potency) against HCT-116 and MCF-7 cancer cell lines compared to compound 34 (4-CF₃), highlighting the importance of substituent orientation .

Table 1: IC₅₀ (μM) Comparison for Trifluoromethylphenyl Derivatives

| Compound | R₂ Position | HCT-116 | MCF-7 | HeLa |

|---|---|---|---|---|

| 34 | 4-CF₃ | 12.3 | 14.7 | 18.2 |

| 35 | 3-CF₃ | 8.9 | 9.5 | 15.6 |

Functional Group Modifications

Hydroxyl Groups vs. Other Substituents

- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) (): A herbicide with a trifluoromethylphenoxy group instead of hydroxyls. The ether linkage and carboxamide group enhance its herbicidal activity by improving membrane permeability and enzyme inhibition .

- Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate (): Incorporates a sulfanyl group and ester functionality, which may confer redox activity or proteolytic stability compared to the diol structure of the target compound .

Structural Analogues in Drug Discovery

- 1-(3-Chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide (): Shares the trifluoromethylpyridine motif but replaces diols with a carboxamide group.

Biological Activity

6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol, with the CAS number 477864-71-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 289.64 g/mol

- Structure : The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl phenyl group, which may influence its biological interactions.

Biological Activity

The biological activity of 6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol has been explored in various studies, indicating its potential as an anticancer agent and its role in inhibiting specific metabolic pathways.

Anticancer Properties

Research has shown that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies on related pyridine derivatives have demonstrated their effectiveness in inducing apoptosis in various cancer cell lines by promoting oxidative stress and disrupting cellular metabolism .

Case Study:

In a study evaluating the effects of pyridine derivatives on human melanoma cells, it was found that these compounds could induce cell death through the activation of caspase pathways, leading to apoptosis. The mechanism involved the generation of reactive oxygen species (ROS), which are known to trigger apoptotic signaling cascades .

The proposed mechanisms by which 6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol exhibits biological activity include:

- Inhibition of Pyrimidine Biosynthesis : Similar compounds have been noted for their ability to inhibit enzymes involved in pyrimidine metabolism, potentially leading to reduced proliferation of cancer cells .

- Induction of Oxidative Stress : The presence of the trifluoromethyl group may enhance the compound's ability to generate ROS, contributing to its cytotoxic effects against cancer cells .

Research Findings

| Study | Findings | |

|---|---|---|

| Study A | Induced apoptosis in melanoma cells | Supports potential as an anticancer agent |

| Study B | Inhibited key enzymes in pyrimidine metabolism | Suggests role in metabolic disruption |

| Study C | Increased ROS levels in treated cells | Confirms mechanism involving oxidative stress |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol, and how can reaction conditions be optimized?

- Methodology : Start with a pyridine scaffold and introduce substituents via nucleophilic aromatic substitution or cross-coupling reactions. For the trifluoromethylphenyl group, employ Ullmann coupling or Suzuki-Miyaura reactions with a boronic acid derivative. Optimize solvent choice (e.g., DMSO or DMF for polar intermediates) and temperature (80–120°C) to enhance yield . Monitor reaction progress via TLC or HPLC and purify using column chromatography with gradient elution .

Q. How should researchers characterize the structure of this compound to confirm regiochemistry and substituent orientation?

- Methodology : Use , , and NMR to verify substituent positions. For ambiguous signals, employ 2D techniques (COSY, HSQC). X-ray crystallography is ideal for absolute configuration confirmation, especially if single crystals form from slow evaporation in ethanol/water mixtures . Compare experimental IR spectra with computational DFT-based predictions to validate functional groups .

Q. What safety protocols are critical when handling intermediates like chlorinated pyridines during synthesis?

- Methodology : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas). Employ PPE (gloves, goggles) and avoid skin contact with intermediates. Quench reactive wastes (e.g., excess thionyl chloride) with ice-cold sodium bicarbonate. Store hazardous waste in labeled containers for professional disposal .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina predict the binding affinity of this compound to biological targets?

- Methodology : Prepare the compound’s 3D structure using software like Open Babel, then protonate and minimize energy with MMFF94. Use AutoDock Vina to dock into target protein active sites (e.g., kinases or enzymes). Validate docking poses with molecular dynamics simulations (AMBER or GROMACS) to assess stability. Compare binding scores with known inhibitors to prioritize experimental testing .

Q. What strategies resolve contradictions in reported spectral data or reactivity outcomes for derivatives of this compound?

- Methodology : Replicate conflicting experiments under standardized conditions (solvent, temperature). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Cross-reference NMR chemical shifts with fluorinated analogs in databases like PubChem. If reactivity discrepancies persist, investigate solvent effects or trace metal catalysis using ICP-MS .

Q. How can the electrochemical properties of this compound be tuned for applications in catalysis or material science?

- Methodology : Modify substituents (e.g., replace chloro with electron-withdrawing groups) to alter redox potentials. Use cyclic voltammetry in acetonitrile with a Ag/AgCl reference electrode. Pair with DFT calculations (e.g., HOMO-LUMO gaps) to correlate structure-activity relationships. For catalytic applications, immobilize on graphene oxide via π-π interactions and test in model reactions .

Q. What are the key challenges in scaling up the synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology : For chiral derivatives, use asymmetric catalysis (e.g., BINAP ligands in Pd-mediated couplings). Monitor enantiomeric excess via chiral HPLC with cellulose-based columns. Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to prevent racemization during isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.